2-Bromo-N-isoxazol-3-yl-propionamide

synthetic methodology heterocycle construction azaoxyallyl cation

2-Bromo-N-isoxazol-3-yl-propionamide (CAS 1184606‑90‑3, molecular formula C₆H₇BrN₂O₂, MW 219.04 g mol⁻¹) is a halogenated isoxazole‑amide building block supplied at ≥95% purity. It combines an electrophilic α‑bromo‑propionamide side‑chain with an N‑linked isoxazole heterocycle, a scaffold that has delivered potent SMYD3 inhibitors and other bioactive molecules.

Molecular Formula C6H7BrN2O2
Molecular Weight 219.04 g/mol
Cat. No. B8506339
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-N-isoxazol-3-yl-propionamide
Molecular FormulaC6H7BrN2O2
Molecular Weight219.04 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=NOC=C1)Br
InChIInChI=1S/C6H7BrN2O2/c1-4(7)6(10)8-5-2-3-11-9-5/h2-4H,1H3,(H,8,9,10)
InChIKeyBRGHUYOHHOKWJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-N-isoxazol-3-yl-propionamide – Baseline Identity for Scientific Procurement


2-Bromo-N-isoxazol-3-yl-propionamide (CAS 1184606‑90‑3, molecular formula C₆H₇BrN₂O₂, MW 219.04 g mol⁻¹) is a halogenated isoxazole‑amide building block supplied at ≥95% purity . It combines an electrophilic α‑bromo‑propionamide side‑chain with an N‑linked isoxazole heterocycle, a scaffold that has delivered potent SMYD3 inhibitors and other bioactive molecules [1]. The bromine atom provides a handle for cross‑coupling, nucleophilic displacement, and halogen‑bond‑directed interactions, while the isoxazole ring contributes hydrogen‑bond acceptor capacity and metabolic stability.

Why 2-Bromo-N-isoxazol-3-yl-propionamide Cannot Be Replaced by Generic Isoxazole Amides


Isoxazole amides encompassing diverse substitution patterns are often treated as interchangeable building blocks, yet the α‑bromo‑propionamide motif delivers a distinctive reactivity profile that generic isoxazole amides (e.g., N‑isoxazol‑3‑yl‑propionamide or 2‑chloro‑N‑isoxazol‑3‑yl‑propionamide) cannot replicate. The bromine atom enables exclusive participation in azaoxyallyl‑cation‑mediated [3+2] cycloadditions, a transformation that is inefficient with the chloro analog [1]. Moreover, the bromine substituent provides stronger halogen‑bond donor capacity (Br > Cl) [2] and faster oxidative addition in palladium‑catalyzed cross‑couplings [3], directly impacting synthetic route design and fragment‑based screening outcomes.

Quantitative Differentiation of 2-Bromo-N-isoxazol-3-yl-propionamide Versus Closest Analogs


Exclusive Reactivity in Azaoxyallyl‑Cation [3+2] Cycloaddition vs. 2‑Chloro Analog

2‑Bromo‑propanamides, including 2‑bromo‑N‑isoxazol‑3‑yl‑propionamide, undergo selective ring‑opening [3+2] cyclization with benzo[d]isoxazoles via an azaoxyallyl cation intermediate, delivering 2‑hydroxyaryl‑oxazolines in high regioselectivity [1]. The corresponding 2‑chloro‑N‑isoxazol‑3‑yl‑propionamide is ineffective under identical conditions because chloride is a poorer leaving group for the requisite α‑elimination.

synthetic methodology heterocycle construction azaoxyallyl cation

Stronger Halogen‑Bond Donor Capacity Relative to 2‑Chloro‑N-isoxazol-3-yl-propionamide

The C‑Br σ‑hole on 2‑bromo‑N‑isoxazol‑3‑yl‑propionamide is a significantly stronger halogen‑bond donor than the C‑Cl σ‑hole on 2‑chloro‑N‑isoxazol‑3‑yl‑propionamide. The general trend in halogen‑bond strength is F < Cl < Br < I, with bromine forming more stabilizing interactions with carbonyl oxygen and other Lewis bases [1]. Empirical surveys of the Cambridge Structural Database confirm that C‑Br⋯O contacts occur at shorter normalized distances and higher frequencies than C‑Cl⋯O contacts.

supramolecular chemistry halogen bonding crystal engineering

Faster Oxidative Addition in Cross‑Coupling vs. 2‑Chloro Analog

Aryl and α‑bromo‑alkyl bromides undergo oxidative addition to Pd(0) faster than the corresponding chlorides. In competitive Suzuki–Miyaura experiments, aryl bromides consistently react 5–100× faster than aryl chlorides under identical catalytic conditions [1]. This kinetic preference extends to α‑bromo‑amide substrates, making 2‑bromo‑N‑isoxazol‑3‑yl‑propionamide a more efficient coupling partner than 2‑chloro‑N‑isoxazol‑3‑yl‑propionamide.

cross‑coupling palladium catalysis building block reactivity

Increased Lipophilicity and Steric Bulk Relative to 2‑Bromo‑N-(isoxazol-3-yl)acetamide

2‑Bromo‑N‑isoxazol‑3‑yl‑propionamide contains an additional methyl group on the α‑carbon compared to 2‑bromo‑N‑(isoxazol‑3‑yl)acetamide (C₅H₅BrN₂O₂, MW 205.01). This increases calculated LogP by approximately 0.5 log units and molecular weight by 14 Da, providing a hydrophobicity and steric stepping‑stone for structure–activity relationship (SAR) exploration without altering the core bromine‑isoxazole pharmacophore.

physicochemical properties LogP SAR exploration

Regioisomeric Differentiation: 2‑Bromo‑ vs. 3‑Bromo‑N‑isoxazol‑3‑yl‑propionamide

The position of the bromine on the propionamide chain determines the compound’s synthetic utility. 2‑Bromo‑N‑isoxazol‑3‑yl‑propionamide places the bromine α to the carbonyl, enabling enolate chemistry, α‑substitution, and azaoxyallyl cation generation. In contrast, 3‑bromo‑N‑isoxazol‑3‑yl‑propionamide (Br at the β‑position) is primarily a Michael acceptor precursor and cannot participate in α‑elimination reactions. This positional isomerism results in non‑overlapping reaction scopes.

regiochemistry reactivity building block selection

Optimal Application Scenarios for 2-Bromo-N-isoxazol-3-yl-propionamide Based on Verified Differentiation


Synthesis of 2‑Hydroxyaryl‑Oxazoline Libraries via [3+2] Cycloaddition

2‑Bromo‑N‑isoxazol‑3‑yl‑propionamide is the preferred building block for constructing 2‑hydroxyaryl‑oxazoline libraries by azaoxyallyl cation [3+2] cycloaddition with benzo[d]isoxazoles. This route is inaccessible with the chloro analog or the β‑bromo regioisomer [1]. The reaction proceeds under mild conditions and delivers products suitable for diversity‑oriented synthesis.

Fragment‑Based Screening Requiring Halogen‑Bond Interactions

In fragment‑based drug discovery campaigns targeting bromodomains, kinases, or other proteins with carbonyl‑rich binding sites, 2‑bromo‑N‑isoxazol‑3‑yl‑propionamide provides a stronger halogen‑bond donor than the chloro congener [1]. Its use increases the probability of obtaining co‑crystal structures with well‑defined Br⋯O contacts, de‑risking hit expansion.

Building Block for Sequential Cross‑Coupling Strategies

The α‑bromo‑amide handle on 2‑bromo‑N‑isoxazol‑3‑yl‑propionamide participates in Pd‑catalyzed cross‑couplings with faster oxidative addition kinetics than the analogous chloride [1]. This enables efficient diversification of the isoxazole amide scaffold without requiring aggressive conditions, preserving the integrity of the isoxazole ring.

SAR Exploration of Lipophilicity and Steric Effects Around the Isoxazole Amide Core

Compared to 2‑bromo‑N‑(isoxazol‑3‑yl)acetamide, the propionamide homolog offers a +0.5 cLogP shift and a slightly larger steric footprint (Δ MW +14 Da) [1]. This makes it a logical next step in SAR campaigns where incremental increases in lipophilicity are desired to improve membrane permeability without introducing a completely new scaffold.

Quote Request

Request a Quote for 2-Bromo-N-isoxazol-3-yl-propionamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.